2-Chloro-5-fluoro-N-isopropylnicotinamide
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Overview
Description
2-Chloro-5-fluoro-N-isopropylnicotinamide: is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a chloro and fluoro substituent on the nicotinamide ring, along with an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-N-isopropylnicotinamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinic acid and 5-fluoro-2-nitrobenzoic acid.
Amidation Reaction: The key step involves the amidation of 2-chloronicotinic acid with isopropylamine to form 2-chloro-N-isopropylnicotinamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used techniques include:
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing methods such as recrystallization or chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluoro-N-isopropylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield amines or alcohols.
Scientific Research Applications
2-Chloro-5-fluoro-N-isopropylnicotinamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Materials Science: It is explored for its properties in the development of new materials with specific functionalities.
Chemical Biology: The compound is utilized in chemical biology research to study its interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-N-isopropylnicotinamide involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Interacting with cellular receptors to trigger specific biological responses.
Pathway Modulation: Affecting signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
2-Chloro-5-fluoro-N-isopropylisonicotinamide: A closely related compound with similar structural features.
2,6-Dichloro-5-fluoro-N-isopropylnicotinamide: Another derivative with additional chloro substituents.
Uniqueness: 2-Chloro-5-fluoro-N-isopropylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, fluoro, and isopropyl groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-5-fluoro-N-propan-2-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O/c1-5(2)13-9(14)7-3-6(11)4-12-8(7)10/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYVRBGTTMFQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N=CC(=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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